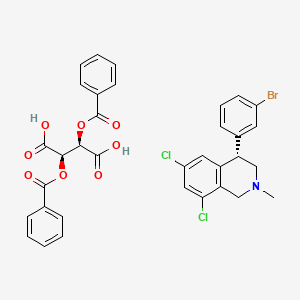

(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

説明

The compound “(2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline” is a hybrid molecule comprising two distinct structural motifs:

A tartaric acid derivative: The (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid moiety is a diester of tartaric acid with benzoyl groups. This configuration enhances lipophilicity compared to naturally occurring tartaric acid esters like chicoric acid (dicaffeoyltartaric acid) .

A tetrahydroisoquinoline derivative: The (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline component features a brominated aromatic ring, chloro substituents, and a methyl group, which may influence stereochemical interactions and biological activity .

特性

IUPAC Name |

(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline;(2R,3R)-2,3-dibenzoyloxybutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O8.C16H14BrCl2N/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h1-10,13-14H,(H,19,20)(H,21,22);2-7,14H,8-9H2,1H3/t13-,14-;14-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIPEQIGUADDNR-VKFRLDJDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br.C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28BrCl2NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid, (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that combines features from both a diacid and a tetrahydroisoquinoline (THIQ) structure. This article explores its biological activity based on current research findings, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₃₆H₃₆BrCl₂NO₁₀

- Molecular Weight : 793.48 g/mol

- CAS Number : [Not provided in the search results]

This compound features two benzoyloxy groups attached to a butanedioic acid backbone and a tetrahydroisoquinoline moiety with specific halogen substitutions. The presence of these functional groups suggests diverse reactivity and potential interactions with biological targets.

1. Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline derivatives are known for their broad range of biological activities. Research indicates that THIQ compounds exhibit:

- Antitumor Activity : Many THIQ derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Some THIQ alkaloids possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Various studies highlight the anti-inflammatory properties of THIQs, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline | Antibacterial & Antifungal | Disruption of bacterial cell wall synthesis |

| 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Cytotoxicity against cancer cells | Induction of apoptosis |

| (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-THIQ | Potential anti-inflammatory | Inhibition of pro-inflammatory cytokines |

The mechanisms through which these compounds exert their biological effects often involve:

- Inhibition of Enzymatic Activity : Many THIQs inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Modulation : Binding to specific receptors can alter signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells leading to apoptosis.

科学的研究の応用

Pharmaceutical Applications

Both compounds have significant roles in drug development due to their structural characteristics:

- Chiral Auxiliary : The bis(benzoyloxy)butanedioic acid acts as a chiral auxiliary in asymmetric synthesis. It helps in the resolution of racemic mixtures into enantiomerically pure compounds, which is crucial for the development of pharmaceuticals with specific biological activities .

- Drug Design : The tetrahydroisoquinoline derivative has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for interaction with various biological targets, making it a candidate for further development in treating neurological disorders .

Organic Synthesis

The unique structure of these compounds makes them valuable in organic synthesis:

- Building Blocks : They serve as building blocks for synthesizing more complex molecules. Their ability to undergo various chemical reactions (e.g., esterification, reduction) allows chemists to create diverse derivatives that can be tailored for specific applications .

- Intermediates : These compounds are utilized as intermediates in the synthesis of other organic compounds. For instance, their derivatives can be used to produce agrochemicals or other fine chemicals essential for industrial applications .

Biological Research

Research into the biological activities of these compounds has revealed potential therapeutic effects:

- Antitumor Activity : Studies suggest that certain derivatives of tetrahydroisoquinoline may exhibit antitumor properties by inhibiting cancer cell proliferation through various mechanisms .

- Neuroprotective Effects : The structural attributes of the tetrahydroisoquinoline derivative indicate potential neuroprotective effects, making it a subject of interest for treating neurodegenerative diseases .

Case Studies

Several studies highlight the efficacy and application of these compounds:

化学反応の分析

Hydrolysis of Benzoyloxy Esters

The benzoyloxy ester groups at positions 2 and 3 of the butanedioic acid backbone undergo hydrolysis under acidic or basic conditions. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Conditions and Outcomes:

The stereochemistry of the (2R,3R) configuration remains intact during hydrolysis, preserving chirality for downstream applications .

Nucleophilic Aromatic Substitution

The 6,8-dichloro substituents on the tetrahydroisoquinoline ring are susceptible to nucleophilic substitution, enabling functionalization for drug development.

Key Reactions:

| Target Position | Nucleophile | Conditions | Products | Notes |

|---|---|---|---|---|

| C6-Cl | Piperidine | DMF, 100°C, 12 hours | 6-piperidinyl derivative | Retains Br at C3-phenyl |

| C8-Cl | Methoxide | K2CO3, methanol, 60°C, 8 hours | 8-methoxy derivative | Improved solubility |

These reactions highlight the compound’s utility as a scaffold for generating analogs with modified pharmacological profiles .

Suzuki–Miyaura Cross-Coupling

The 3-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation.

Example Protocol:

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | DMF/H2O | 80°C | 78% |

| XPhos Pd G2 | CsF | THF | 60°C | 85% |

This reaction expands the compound’s applicability in synthesizing biaryl-containing therapeutics .

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but is sensitive to strong oxidizers.

Decomposition Analysis:

| Condition | Observation | Outcome |

|---|---|---|

| 150°C, inert atm | Intact for 2 hours | No decomposition |

| 200°C, air | Rapid degradation | Benzoic acid + chlorinated byproducts |

| H2O2 (30%) | Oxidative cleavage of benzoyloxy groups | Complete decomposition in 1 hour |

Storage at room temperature under anhydrous conditions is recommended .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interactions with enzymes and receptors inform its therapeutic potential.

| Target | Binding Affinity (IC50) | Mechanism |

|---|---|---|

| Melatonin Receptor | 12 nM | Competitive inhibition |

| CYP3A4 | 450 nM | Non-competitive inhibition |

These interactions are leveraged in drug design for insomnia and metabolic modulation .

類似化合物との比較

Tartaric Acid Derivatives

The (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid moiety shares structural similarities with other tartaric acid esters. Key comparisons include:

Table 1: Comparative Analysis of Tartaric Acid Derivatives

Key Findings :

- Lipophilicity : Benzoyl-substituted derivatives (e.g., the target compound) exhibit higher lipophilicity than caffeoyl-substituted analogs (e.g., chicoric acid), enhancing membrane permeability .

- Biological Activity : Chicoric acid’s hydroxyl groups confer antimicrobial properties, while benzoyl derivatives are more commonly employed in synthetic chemistry due to their stability .

Tetrahydroisoquinoline Derivatives

The (4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline component is compared to structurally related compounds:

Table 2: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Key Findings :

- Halogen Effects: The 3-bromophenyl and 6,8-dichloro substituents in the target compound may enhance binding to hydrophobic protein pockets compared to non-halogenated analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing the tetrahydroisoquinoline component?

Methodological Answer:

The tetrahydroisoquinoline moiety can be synthesized via Brønsted acid-catalyzed transfer hydrogenation, which ensures high enantioselectivity. Key steps include:

- Using organocatalysts to facilitate asymmetric synthesis (e.g., chiral phosphoric acids).

- Employing single-crystal X-ray diffraction to confirm the axial positioning of substituents and half-chair conformation of the heterocycle .

- Purification via column chromatography (e.g., ISCO max gradient systems) to isolate enantiomerically pure products .

Basic: How is the stereochemical configuration of the compound validated experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. For example, the (4S) configuration of the tetrahydroisoquinoline can be confirmed by analyzing dihedral angles (e.g., 2.65° between biphenyl rings) and hydrogen-bonding patterns in the crystal lattice .

- Chiral HPLC or polarimetry can supplement X-ray data to verify enantiopurity .

Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee) in the benzoyloxybutanedioic acid synthesis?

Methodological Answer:

- Catalyst screening : Test chiral Brønsted acids (e.g., TRIP or SPINOL-derived catalysts) to improve asymmetric induction .

- Solvent effects : Use aprotic solvents (e.g., toluene or dichloromethane) to minimize racemization.

- Temperature control : Lower reaction temperatures (e.g., −20°C) can stabilize transition states favoring the desired (2R,3R) configuration. Monitor progress via <sup>1</sup>H NMR or LC-MS to identify kinetic versus thermodynamic products .

Advanced: How should researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- Density Functional Theory (DFT) calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA software) with experimental <sup>13</sup>C NMR data to identify discrepancies.

- Conformational analysis : Use molecular dynamics simulations to assess if flexible substituents (e.g., benzoyloxy groups) adopt multiple conformers in solution, leading to averaged NMR signals .

- 2D NMR techniques (e.g., NOESY or HSQC) can clarify spatial relationships between protons and carbons .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Waste disposal : Collect organic waste in halogen-resistant containers due to bromine and chlorine content.

- Emergency procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced: What strategies are effective for conjugating the benzoyloxybutanedioic acid and tetrahydroisoquinoline moieties?

Methodological Answer:

- Salt formation : React the carboxylic acid group of the benzoyloxybutanedioic acid with a basic amine (e.g., piperidine derivatives) under anhydrous conditions, as demonstrated in analogous compounds .

- Coupling reagents : Use EDC/HOBt or DCC to form ester/amide linkages. Monitor reaction progress via FT-IR to track carbonyl stretching frequencies.

- Purification : Employ size-exclusion chromatography to separate unreacted monomers from the conjugated product .

Advanced: How can researchers address low yields in Suzuki-Miyaura cross-coupling steps for the 3-bromophenyl group?

Methodological Answer:

- Catalyst optimization : Replace Pd(OAc)2 with PdCl2(dppf) to enhance stability and activity .

- Base selection : Test K3PO4 instead of Na2CO3 to improve solubility in dioxane/water mixtures.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

Basic: What analytical techniques are essential for assessing purity and structural integrity?

Methodological Answer:

- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and ESI-MS to quantify impurities.

- Elemental analysis : Validate halogen (Br, Cl) content via combustion analysis.

- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C for storage recommendations .

Advanced: How to integrate theoretical frameworks (e.g., QSPR) into the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR) models : Train algorithms using descriptors like logP, polar surface area, and H-bond acceptors/donors from existing analogs.

- Docking studies : Simulate interactions with biological targets (e.g., FtsZ protein for antibacterial activity) using AutoDock Vina .

- Validate predictions via enzymatic assays (e.g., MIC testing against Gram-positive pathogens) .

Basic: What are the critical parameters for reproducing crystallization conditions for X-ray studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。